Fmoc-beta-Me-L-Dab(Boc)-OH

Catalog No.
S15461000
CAS No.
M.F
C25H30N2O6
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-beta-Me-L-Dab(Boc)-OH

Product Name

Fmoc-beta-Me-L-Dab(Boc)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H30N2O6/c1-24(2,3)33-22(30)26-14-13-25(4,21(28)29)27-23(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,27,31)(H,28,29)/t25-/m0/s1

InChI Key

LZYUMCFIPHALJL-VWLOTQADSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C[C@](CCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-beta-Methyl-L-Diaminobutyric Acid (Boc)-Hydroxyl is a modified amino acid derivative, specifically designed for use in peptide synthesis. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group, which are critical for the stability and reactivity of the compound during

Essential for peptide synthesis:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using a secondary amine or piperidine, allowing the free amine to participate in subsequent coupling reactions .
  • Coupling Reactions: The free amine can react with activated carboxylic acids or their derivatives to form peptide bonds. This is often achieved using coupling agents such as N,N'-dicyclohexylcarbodiimide or 1-hydroxybenzotriazole .
  • Cyclization Reactions: Fmoc-beta-Methyl-L-Diaminobutyric Acid (Boc)-Hydroxyl can be utilized in cyclization reactions to form cyclic peptides, enhancing the structural complexity and biological activity of the resulting compounds .

The biological activity of Fmoc-beta-Methyl-L-Diaminobutyric Acid (Boc)-Hydroxyl is significant in the context of drug development and peptide therapeutics. It serves as a building block for peptides that exhibit:

  • Antitumor Activity: Peptides synthesized using this compound have shown potential in targeting cancer cells, making them valuable in developing anticancer drugs .
  • Antimicrobial Properties: Some derivatives of this compound demonstrate activity against various pathogens, contributing to the search for new antimicrobial agents.

The synthesis of Fmoc-beta-Methyl-L-Diaminobutyric Acid (Boc)-Hydroxyl typically involves several steps:

  • Protection of Amino Groups: The amino groups are protected using the Fmoc and Boc groups to prevent unwanted reactions during synthesis.
  • Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptide fragments using standard peptide synthesis techniques.
  • Deprotection: After the desired peptide sequence is formed, the protecting groups are removed to yield the final product.

This process can be conducted using solid-phase peptide synthesis techniques, which allow for efficient purification and isolation of the desired peptides .

Fmoc-beta-Methyl-L-Diaminobutyric Acid (Boc)-Hydroxyl has various applications in scientific research and pharmaceutical development:

  • Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis, enabling the creation of complex peptides with specific functionalities.
  • Drug Development: The compound plays a crucial role in developing peptide-based therapeutics, particularly those targeting cancer and infectious diseases.
  • Bioconjugation Studies: Its unique structure allows for modifications that can facilitate bioconjugation processes, enhancing drug delivery systems.

Interaction studies involving Fmoc-beta-Methyl-L-Diaminobutyric Acid (Boc)-Hydroxyl focus on its binding affinity and activity against biological targets. These studies often include:

  • Binding Affinity Assessments: Evaluating how well peptides containing this compound bind to specific receptors or enzymes.
  • Activity Profiling: Understanding how modifications to the peptide structure influence biological activity and therapeutic efficacy.

These studies are essential for optimizing peptide design for specific therapeutic applications.

Several compounds share structural similarities with Fmoc-beta-Methyl-L-Diaminobutyric Acid (Boc)-Hydroxyl, each possessing unique properties. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Fmoc-Lys(Boc)-OHContains lysine with similar protective groupsOften used in synthesizing longer peptides
Fmoc-Dab(Boc)-OHSimilar backbone structure but different side chainsUseful in creating cyclic peptides
Fmoc-N-Me-Dab(Boc)-OHMethylated variant of diaminobutyric acidExhibits enhanced solubility and reactivity
Fmoc-Dab(Me)-OHContains methyl modification on the diaminobutyric acidPotentially alters biological activity

Uniqueness

Fmoc-beta-Methyl-L-Diaminobutyric Acid (Boc)-Hydroxyl is unique due to its specific combination of protective groups that allow for both stability during synthesis and reactivity necessary for forming diverse peptide structures. Its applications in drug development highlight its importance compared to other similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

454.21038668 g/mol

Monoisotopic Mass

454.21038668 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-11

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